N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide
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Overview
Description
N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide is a compound of interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a cyclobutyl ring with an amino group attached to the third carbon, a methyl group on the pyridine ring, and a carboxamide group at the second position of the pyridine ring. Its distinct structure allows it to participate in various chemical reactions and makes it a valuable subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction of a suitable diene or through a ring-closing metathesis reaction.
Introduction of the Amino Group: The amino group can be introduced via an amination reaction, where a suitable amine is reacted with the cyclobutyl precursor under appropriate conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving a suitable aldehyde and ammonia or an amine.
Attachment of the Methyl Group: The methyl group can be introduced via a methylation reaction using a methylating agent such as methyl iodide.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where a carboxylic acid derivative is reacted with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using suitable reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-(3-aminocyclobutyl)pyrimidin-2-amines: These compounds share a similar cyclobutyl ring structure but differ in the heterocyclic ring and functional groups.
N-cyanoacetamides: These compounds have a cyano group instead of the carboxamide group and exhibit different reactivity and applications.
Uniqueness
N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H15N3O |
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Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-(3-aminocyclobutyl)-6-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H15N3O/c1-7-3-2-4-10(13-7)11(15)14-9-5-8(12)6-9/h2-4,8-9H,5-6,12H2,1H3,(H,14,15) |
InChI Key |
SGHMYYLAWCNAND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NC2CC(C2)N |
Origin of Product |
United States |
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